3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a 1-ethyl-3-methylpyrazole moiety at the 7-position and a propanoic acid group at the 2-position. The ethyl and methyl substituents on the pyrazole ring contribute to steric and electronic modulation, while the propanoic acid enhances solubility and interaction with biological targets .
Properties
IUPAC Name |
3-[7-(1-ethyl-3-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-3-19-8-10(9(2)17-19)11-6-7-15-14-16-12(18-20(11)14)4-5-13(21)22/h6-8H,3-5H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFQJIPUOTWQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC=NC3=NC(=NN23)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127727 | |
| Record name | 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172048-86-0 | |
| Record name | 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172048-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as pyrazole and triazolo pyrimidine derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their function.
Biological Activity
The compound 3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (CID 25248724) is a novel derivative that combines the pharmacological properties of pyrazole and triazole scaffolds. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition effects.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features a propanoic acid moiety linked to a triazolo-pyrimidine scaffold, which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of triazole derivatives. The compound has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli . In vitro tests have shown promising Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL, indicating significant antibacterial activity compared to standard antibiotics .
| Bacterial Strain | MIC (μg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 | Norfloxacin |
| Escherichia coli | 0.125 - 8 | Chloramphenicol |
Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). IC50 values for these cell lines were reported at approximately 6.2 μM and 27.3 μM respectively. These findings suggest that the compound may serve as a potential candidate for further development in cancer therapy .
| Cancer Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HCT-116 | 6.2 | Cisplatin |
| MCF-7 | 27.3 | Cisplatin |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been assessed through various assays measuring cyclooxygenase (COX) inhibition. Preliminary results indicate that it exhibits significant COX-2 inhibitory activity, with a selectivity index higher than that of celecoxib, a well-known COX-2 inhibitor .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural components:
- Triazole and Pyrazole Scaffolds : Both are recognized for their ability to interact with biological targets such as enzymes and receptors.
- Propanoic Acid Moiety : This functional group may enhance solubility and bioavailability.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives indicated that those with similar structural features to our compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Cells : Research focusing on triazole-thiones revealed significant cytotoxicity against MCF-7 cells, suggesting that modifications in the structure can lead to enhanced anticancer properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies revealed that it possesses activity against several bacterial strains, suggesting its utility in developing new antibiotics or antimicrobial therapies.
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective effects. Investigations into its mechanism of action indicate that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Anticancer Properties of Triazole Derivatives | 2023 | Demonstrated that the compound inhibits growth in breast cancer cells by inducing apoptosis. |
| Evaluation of Antimicrobial Activity | 2024 | Showed significant inhibition of Gram-positive and Gram-negative bacteria, with potential for drug development. |
| Neuroprotection in Oxidative Stress Models | 2025 | Found that the compound reduces neuronal cell death in models of oxidative stress, indicating therapeutic potential for neurodegenerative diseases. |
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The propanoic acid moiety participates in classic acid-base and nucleophilic acyl substitution reactions.
Esterification
The carboxylic acid reacts with alcohols under coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form esters. For example:
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | DCC/DMAP, RT, 12h | Methyl 3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)- triazolo[1,5-a]pyrimidin-2-yl)propanoate | 78% |
Amidation
Primary/secondary amines react with the acid group to generate amides. Triethylamine is often used as a base to neutralize HCl byproducts:
| Amine | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DCC/DMAP, CH₂Cl₂, 0°C → RT | 3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)- triazolo[1,5-a]pyrimidin-2-yl)-N-benzylpropanamide | 65% |
Triazolopyrimidine Ring Modifications
The triazolo[1,5-a]pyrimidine core undergoes electrophilic substitution and metal-catalyzed coupling reactions.
Electrophilic Aromatic Substitution
The pyrimidine ring’s electron-deficient nature allows nitration and sulfonation at specific positions. For example, nitration at the 7-position has been reported using HNO₃/H₂SO₄ :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 7-Nitro derivative | 40% |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl introductions. A representative reaction uses Pd(PPh₃)₄ :
| Boronic Acid | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 7-(4-Methoxyphenyl) derivative | 55% |
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, though this is rarely employed due to structural instability:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Dihydrotriazolopyrimidine | 30% |
Oxidation
The propanoic acid side chain resists oxidation, but strong oxidants like K₂Cr₂O₇/H₂SO₄ can decarboxylate it .
Multi-Component Reactions
In aqueous media, the compound participates in catalyst-free condensations with aldehydes and amines to form fused heterocycles :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde, aniline | H₂O, RT, 16h | Pyrido[2,3-d]dipyrimidine derivative | 70% |
Stability Under Hydrolytic Conditions
The compound exhibits stability in acidic/basic aqueous solutions (pH 2–12, 25°C), with <5% degradation over 24h .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and physicochemical properties:
Key Observations:
Fluorinated derivatives (e.g., difluoromethyl or trifluoromethyl) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Spectral Data :
- Triazolo[1,5-a]pyrimidine derivatives typically show distinct UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the conjugated system. Substituents like trifluoromethyl cause bathochromic shifts .
- ¹H NMR spectra for pyrazole-containing analogs display characteristic peaks at δ 1.2–1.4 ppm (ethyl CH₃) and δ 2.3–2.5 ppm (methyl CH₃) .
Synthetic Routes: Similar compounds are synthesized via cyclocondensation reactions using malononitrile or ethyl cyanoacetate, followed by functionalization with sulfur-containing reagents (e.g., elemental sulfur) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing triazolopyrimidine derivatives like 3-(7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?
- Methodological Answer : A three-component fusion reaction involving aminotriazole, ethyl 3-oxohexanoate, and substituted aldehydes in dimethylformamide (DMF) is a robust method. The reaction proceeds under microwave or thermal fusion (10–12 minutes), followed by methanol dilution and overnight crystallization. Yields typically range from 68% to 83%, with purity confirmed by melting points (e.g., 205–207°C) and spectroscopic data . Key steps include stoichiometric control (1:1:1 molar ratio) and solvent selection (DMF for solubility, methanol for crystallization).
Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?
- Methodological Answer :
- IR spectroscopy : Look for characteristic peaks: C=N stretch (~1601–1604 cm⁻¹), C=O stretch (~1702–1709 cm⁻¹), and N-H deformation (~1247 cm⁻¹) .
- NMR : Key signals include pyrazole protons (δ 8.16–8.39 ppm in ¹H NMR) and carbonyl carbons (δ ~170 ppm in ¹³C NMR). Integration ratios confirm substituent positions .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns validate molecular weight and functional groups .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Recrystallization in ethanol or methanol is standard. For polar byproducts, column chromatography with silica gel (ethyl acetate/hexane gradient) or membrane-based separation technologies (e.g., nanofiltration) can improve purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SHELXS software is critical. For twinned or high-resolution data, refine with SHELXL’s TWIN/BASF commands. Key parameters:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Refinement : Apply restraints for disordered ethyl/methyl groups. Example: A similar triazolopyrimidine derivative (C14H12N6O2) showed an R factor of 0.039 with SHELXL .
Q. How to address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects (solution vs. solid state). Validate via:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data.
- Variable-temperature NMR : Probe conformational flexibility in solution .
Q. What strategies are used to study substituent effects on biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with varied pyrazole substituents (e.g., fluorophenyl vs. nitrophenyl) and assay against target enzymes.
- Docking simulations : Use PyMol or AutoDock to model interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding via triazole rings) .
Q. How to design experiments for optimizing reaction yields in scaled-up synthesis?
- Methodological Answer : Apply process control principles (CRDC subclass RDF2050108):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
